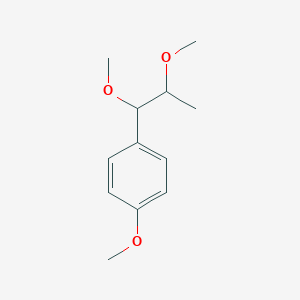
1-(1,2-Dimethoxypropyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dimethoxypropyl)-4-methoxybenzene is an organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol This compound is characterized by a benzene ring substituted with a 1,2-dimethoxypropyl group and a methoxy group at the para position
Preparation Methods
The synthesis of 1-(1,2-Dimethoxypropyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 1,2-dimethoxypropane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(1,2-Dimethoxypropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
1-(1,2-Dimethoxypropyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethoxypropyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and dimethoxypropyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1-(1,2-Dimethoxypropyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1,2-Dimethoxypropane: A related compound with similar structural features but different reactivity and applications.
4-Methoxybenzyl chloride: Another compound with a methoxybenzene ring, used as a starting material in the synthesis of this compound.
Properties
CAS No. |
138169-72-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(1,2-dimethoxypropyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H18O3/c1-9(13-2)12(15-4)10-5-7-11(14-3)8-6-10/h5-9,12H,1-4H3 |
InChI Key |
KAJLCSYJNNSSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















